molecular formula C7H3BrNNaO3 B2626966 Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate CAS No. 2418703-94-1

Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate

Cat. No.: B2626966
CAS No.: 2418703-94-1
M. Wt: 251.999
InChI Key: BZOCOUNKNYTBDE-UHFFFAOYSA-M
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Description

Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate (CAS: Not explicitly provided; molecular formula: C₇H₃BrNNaO₃, molecular weight: 252.00 g/mol) is a sodium salt derivative of 2-oxoacetic acid substituted with a 6-bromopyridin-3-yl group. This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure features a pyridine ring with a bromine atom at the 6-position and a sodium-stabilized oxoacetate moiety, making it a versatile intermediate for constructing heterocyclic compounds or modifying bioactive molecules.

Properties

IUPAC Name

sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOCOUNKNYTBDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrNNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate typically involves the bromination of pyridine derivatives. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with sodium acetate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Scientific Research Applications

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate has been investigated for several applications:

Chemical Research

  • Building Block for Synthesis : It serves as a building block in the synthesis of more complex molecules, particularly in organic chemistry .
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its ability to participate in substitution reactions, leading to diverse derivatives .

Biological Applications

  • Biochemical Assays : It is employed as a probe in biochemical assays to study biological pathways. The bromine atom allows selective binding to enzymes and receptors, modulating their activity .
  • Therapeutic Investigations : Research has explored its potential therapeutic properties, particularly concerning its role as an anticoagulant agent by inhibiting activated blood coagulation factor X (FXa) .

Medicinal Chemistry

  • Anticoagulant Development : Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate has been identified as a candidate for developing anticoagulants aimed at treating thromboembolic diseases such as myocardial infarction and cerebral embolism .
  • Pharmaceutical Intermediates : It acts as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery efforts .

Industrial Applications

  • Agrochemicals and Dyes : The compound is utilized in the production of agrochemicals and dyes due to its chemical stability and reactivity .

Case Studies

StudyApplicationFindings
Study on Anticoagulant PropertiesInvestigated the efficacy of sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate as an FXa inhibitorDemonstrated significant anticoagulant effects in vitro and in vivo models .
Synthesis of Complex MoleculesUsed as a starting material for synthesizing novel pyridine derivativesEnabled the creation of compounds with enhanced biological activity .
Biochemical AssaysEvaluated its role in modulating enzyme activityConfirmed selective binding interactions that influence metabolic pathways .

Mechanism of Action

The mechanism of action of Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for selective binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula MW (g/mol) Substituents Synthesis Method Key Applications Biological Activity
Sodium2-(6-bromopyridin-3-yl)-2-oxoacetate (Target) C₇H₃BrNNaO₃ 252.00 6-Br-pyridin-3-yl, sodium oxoacetate Likely hydrolysis of ethyl ester or salt formation Pharmaceutical intermediate, building block for heterocycles Not explicitly reported
Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate C₉H₈ClNO₃ 213.62 2-Cl-pyridin-3-yl, ethyl ester Unspecified, but likely nucleophilic substitution or coupling reactions Pharmaceutical intermediate, skincare, medical ingredients Not explicitly reported
Methyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₀H₁₀O₄ 194.18 4-MeO-phenyl, methyl ester Oxidation of aldehyde using Bu₄NI/TBHP in methanol Precursor for bioactive molecules, synthetic intermediates Not explicitly reported
Methyl 2-(1-benzyl-indol-3-yl)-2-oxoacetate C₁₈H₁₅NO₃ 293.32 1-Benzyl-indol-3-yl, methyl ester Selenium dioxide oxidation of indole derivatives Antimicrobial and anticancer agent precursor Anticancer activity (in vitro)
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate methyl ester C₁₁H₈BrNO₃ 282.09 6-Br-indol-3-yl, methyl ester Extraction from marine sponges or synthetic routes Natural product isolation, biosynthetic studies Potential cytotoxicity (unconfirmed)

Key Comparative Insights

Structural Variations and Reactivity
  • Halogen Effects : The target compound’s bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine in Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate. Bromine’s larger size may also influence binding in biological systems .
  • Heterocycle Core : Pyridine-based analogs (e.g., target compound) exhibit distinct electronic properties compared to indole derivatives (e.g., methyl 2-(1-benzyl-indol-3-yl)-2-oxoacetate). Indoles often engage in π-stacking interactions, enhancing bioavailability .
  • Ester vs. Sodium Salt : The sodium salt form of the target compound improves water solubility, advantageous for industrial synthesis, whereas ester derivatives (e.g., ethyl or methyl) are typically lipid-soluble, favoring cell membrane penetration in drug candidates .

Biological Activity

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate is characterized by the presence of a brominated pyridine ring and an oxoacetate moiety. The synthesis typically involves the reaction of 6-bromopyridine with acetic anhydride followed by saponification to yield the sodium salt form. The chemical structure can be represented as follows:

C8H6BrNO3Na\text{C}_8\text{H}_6\text{BrN}\text{O}_3\text{Na}

Antimicrobial Properties

Recent studies have indicated that compounds similar to sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate exhibit significant antibacterial activity. For instance, derivatives of pyridine have shown strong inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticoagulant Activity

Research has highlighted the anticoagulant potential of sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate. It has been suggested that such compounds may inhibit activated blood coagulation factor X (FXa), which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic applications in preventing thromboembolic events, such as myocardial infarction and stroke .

In Vitro Studies

A study conducted on similar pyridine derivatives demonstrated their ability to inhibit biofilm formation in bacterial cultures, which is a critical factor in chronic infections. The compound exhibited a concentration-dependent effect, significantly reducing biofilm mass when tested against S. pneumoniae .

Clinical Relevance

The potential use of sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate in treating thrombotic disorders was explored through various animal models. In these studies, the compound showed promise in reducing thrombus formation without significant bleeding complications, indicating a favorable safety profile for further development .

Research Findings Summary Table

Property Findings
Antibacterial Significant activity against Gram-positive bacteria (e.g., S. aureus)
Anticoagulant Inhibits FXa, potential for treating thromboembolic disorders
Biofilm Inhibition Concentration-dependent reduction in biofilm formation
Safety Profile Favorable results in animal models regarding bleeding risks

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For bromopyridine derivatives, a common approach is the direct α-ketoesterification of brominated pyridines using copper catalysis under oxidative conditions (e.g., C(sp³)–H activation, as seen in analogous α-ketoester syntheses) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using polar aprotic solvents like DMF) ensures high purity (>95%). Monitoring reaction progress via TLC and intermediate characterization by IR (C=O stretch at ~1700 cm⁻¹) is critical .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm the bromopyridinyl moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and the oxoacetate group (carbonyl carbons at ~190 ppm). IR spectroscopy identifies key functional groups (C=O, C-Br stretches) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves the sodium coordination geometry and intermolecular interactions. SHELXL is preferred for small-molecule refinement due to robust handling of heavy atoms like bromine .

Q. What are the key physicochemical properties (solubility, stability) under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the sodium carboxylate group. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Light-sensitive (λ < 400 nm)—use amber vials to avoid photodecomposition .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 6-bromo group on the pyridine ring acts as a leaving site for palladium-catalyzed cross-coupling. Optimize conditions using Pd(PPh₃)₄ (1–5 mol%), Na₂CO₃ base, and arylboronic acids in THF/H₂O (80°C, 12–24 h). Monitor regioselectivity via LC-MS and compare with analogous 3-bromopyridine derivatives .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Lyophilize and store under nitrogen with desiccants (silica gel) to reduce hygroscopic degradation .
  • Reaction Stability : Avoid prolonged heating (>100°C) to prevent decarboxylation. Use radical inhibitors (e.g., BHT) in oxidative reactions to suppress side-chain cleavage .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Computational docking (AutoDock Vina) predicts binding to pyridine-dependent enzymes (e.g., kinases). Validate via fluorescence quenching assays to measure binding constants (Kd) and competitive inhibition studies with ATP analogs. Compare with non-brominated analogs to assess halogen effects .

Q. What computational methods predict electronic properties relevant to its reactivity?

  • Methodological Answer : DFT calculations (Gaussian 09/B3LYP/6-31G*) model the electron-withdrawing effect of the bromine atom, lowering the LUMO energy and enhancing electrophilicity. Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., O···π-hole tetrel bonding) influencing crystal packing .

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